3,5-Dimethylbenzaldehyde
Overview
Description
3,5-Dimethylbenzaldehyde, also known as Benzaldehyde, 3,5-dimethyl-, is a chemical compound with the molecular formula C9H10O . It has a molecular weight of 134.1751 . It is used as a building block in chemical synthesis .
Synthesis Analysis
3,5-Dimethylbenzaldehyde is a building block in chemical synthesis . It is used to produce 2,3-bis-(3,5-dimethyl-phenyl)-succinonitrile by heating along with reagent NaCN and solvent H2O, methanol .Molecular Structure Analysis
The molecular structure of 3,5-Dimethylbenzaldehyde can be represented as follows: InChI=1S/C9H10O/c1-7-3-8(2)5-9(4-7)6-10/h3-6H,1-2H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving 3,5-Dimethylbenzaldehyde are not detailed in the search results, it is known to be a building block in chemical synthesis .Physical And Chemical Properties Analysis
3,5-Dimethylbenzaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 221.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.7±3.0 kJ/mol and a flash point of 87.5±5.0 °C . Its index of refraction is 1.551 .Scientific Research Applications
- Application: 3,5-Dimethylbenzaldehyde is used to produce 2,3-bis-(3,5-dimethyl-phenyl)-succinonitrile .
- Method: The synthesis involves heating 3,5-Dimethylbenzaldehyde along with the reagent NaCN and solvents H2O and methanol .
- Application: A new carbonylating synthesis method uses o-xylene, CO, and anhydrous AlCl3 catalyst to produce 3,5-dimethylbenzaldehyde .
- Method: The reaction involves o-xylene, CO, and anhydrous AlCl3 catalyst. The optimum reaction conditions are at 0°C and 1.0 MPa CO pressure .
- Results: The yield of 3,5-dimethylbenzaldehyde from aluminum chloride is approximately 98.0% .
Synthesis of 2,3-bis-(3,5-dimethyl-phenyl)-succinonitrile
Carbonylating Synthesis
Thermophysical Property Data Analysis
- Application: 4-Hydroxy-3,5-dimethylbenzaldehyde was used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol .
Phase Transfer Catalyzed Polymerization
Synthesis of 2,4,6-Trimethylphenol
- Application: 4-Hydroxy-3,5-dimethylbenzaldehyde was used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol .
- Application: 4-Hydroxy-3,5-dimethylbenzaldehyde was used as a starting reagent during the synthesis of 2,4,6-trimethylphenol .
Phase Transfer Catalyzed Polymerization
Synthesis of 2,4,6-Trimethylphenol
Synthesis of 3,4-dimethylmethcathinone (DMMC)
Safety And Hazards
3,5-Dimethylbenzaldehyde is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .
properties
IUPAC Name |
3,5-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-3-8(2)5-9(4-7)6-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEFMISJJNGCIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206484 | |
Record name | Benzaldehyde, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3,5-Dimethylbenzaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11004 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,5-Dimethylbenzaldehyde | |
CAS RN |
5779-95-3 | |
Record name | Benzaldehyde, 3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005779953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5779-95-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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